![molecular formula C17H15N3O3 B14211047 4-{[(4-Methoxyphenyl)methyl]amino}quinazoline-2-carboxylic acid CAS No. 827031-56-1](/img/structure/B14211047.png)
4-{[(4-Methoxyphenyl)methyl]amino}quinazoline-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(4-Methoxyphenyl)methyl]amino}quinazoline-2-carboxylic acid is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Methoxyphenyl)methyl]amino}quinazoline-2-carboxylic acid typically involves multiple steps. One common method starts with the reaction of 2-aminobenzoic acid with 4-methoxybenzylamine under acidic conditions to form an intermediate. This intermediate is then cyclized to form the quinazoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Catalysts and solvents are carefully chosen to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
4-{[(4-Methoxyphenyl)methyl]amino}quinazoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinazoline ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-{[(4-Hydroxyphenyl)methyl]amino}quinazoline-2-carboxylic acid.
Reduction: Formation of partially or fully reduced quinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-{[(4-Methoxyphenyl)methyl]amino}quinazoline-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Mecanismo De Acción
The mechanism of action of 4-{[(4-Methoxyphenyl)methyl]amino}quinazoline-2-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting or activating their functions. The exact pathways depend on the specific application and the biological system being studied. For example, in cancer research, it may inhibit certain kinases involved in cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- 4-{[(4-Methoxyphenyl)methyl]amino}quinazoline
- 2-{[(4-Methoxyphenyl)methyl]amino}quinazoline
- 4-{[(4-Chlorophenyl)methyl]amino}quinazoline
Uniqueness
4-{[(4-Methoxyphenyl)methyl]amino}quinazoline-2-carboxylic acid is unique due to the presence of both the methoxy group and the carboxylic acid group. This combination allows for a wide range of chemical modifications and potential biological activities, making it a versatile compound in research and industrial applications .
Propiedades
Número CAS |
827031-56-1 |
|---|---|
Fórmula molecular |
C17H15N3O3 |
Peso molecular |
309.32 g/mol |
Nombre IUPAC |
4-[(4-methoxyphenyl)methylamino]quinazoline-2-carboxylic acid |
InChI |
InChI=1S/C17H15N3O3/c1-23-12-8-6-11(7-9-12)10-18-15-13-4-2-3-5-14(13)19-16(20-15)17(21)22/h2-9H,10H2,1H3,(H,21,22)(H,18,19,20) |
Clave InChI |
CYKOJDVBAMTODL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


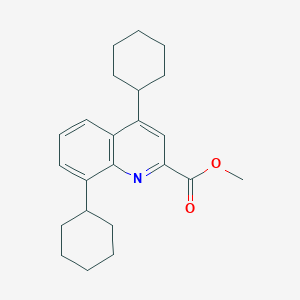
![2-Pyrrolidinone, 5-[4-(3-chlorophenyl)-1-piperazinyl]-1-methyl-](/img/structure/B14210967.png)
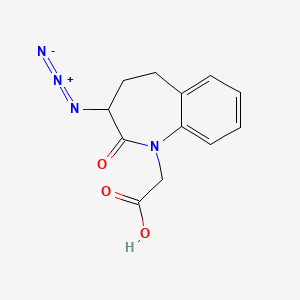
![Benzoic acid, 2-[[(phenylmethyl)amino]thio]-, ethyl ester](/img/structure/B14210978.png)
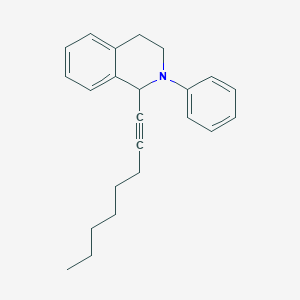
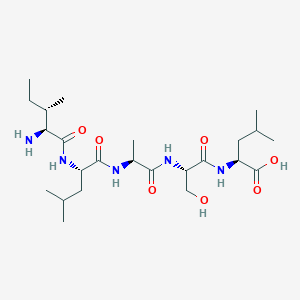
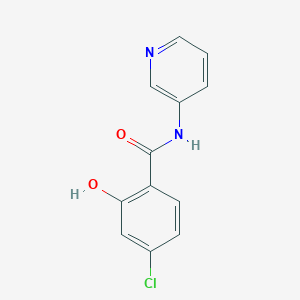
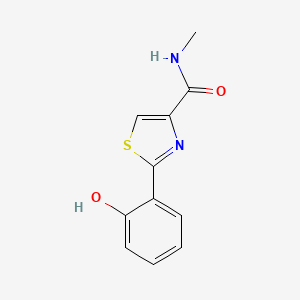



![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-oxopropanamide](/img/structure/B14211023.png)
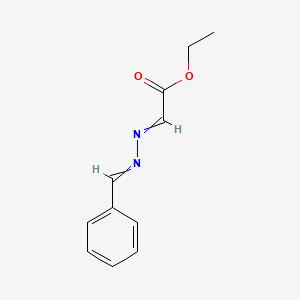
![1-Dodecanaminium, N-[(heptyloxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14211036.png)
